CHEMBL3440363

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

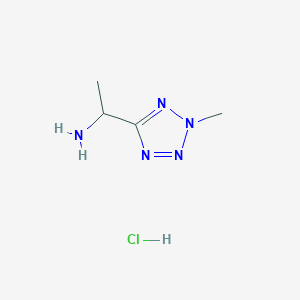

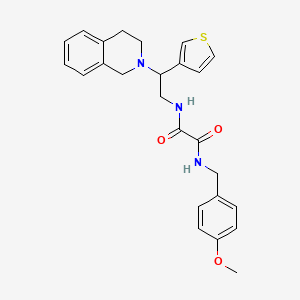

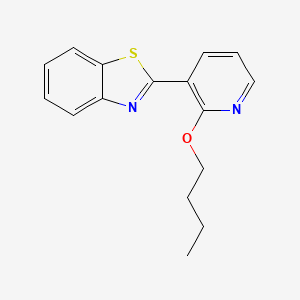

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de la investigación científica de CHEMBL3440363, también conocido como 4-metil-N-((1-metil-4,5,6,7-tetrahidro-1H-indazol-3-il)metil)-1,2,3-tiadiazol-5-carboxamida:

Investigación del cáncer

This compound ha mostrado potencial en la investigación del cáncer, especialmente en el tratamiento de proteínas que contienen bromodominios como BRD4. BRD4 participa en la regulación de la expresión genética y se ha implicado en varios tipos de cáncer. La inhibición de BRD4 puede interrumpir el crecimiento y la proliferación de las células cancerosas .

Estudios epigenéticos

El compuesto es valioso en los estudios epigenéticos debido a su capacidad para modular la actividad de los bromodominios. Los bromodominios son lectores epigenéticos que reconocen residuos de lisina acetilados en las colas de histonas, lo que influye en la estructura de la cromatina y la expresión genética. This compound puede ayudar a comprender el papel de los bromodominios en la regulación genética .

Investigación de enfermedades neurodegenerativas

La investigación de enfermedades neurodegenerativas como el Alzheimer y el Parkinson puede beneficiarse de this compound. Los inhibidores de bromodominios se han explorado por su potencial para modular la neuroinflamación y la neurodegeneración, ofreciendo una nueva vía para el desarrollo terapéutico .

Investigación de enfermedades inflamatorias

This compound puede utilizarse en el estudio de enfermedades inflamatorias. Los inhibidores de bromodominios han mostrado promesa en la reducción de la inflamación al modular la expresión de genes proinflamatorios. Esto convierte al compuesto en un candidato para explorar tratamientos para afecciones como la artritis reumatoide y la enfermedad inflamatoria intestinal .

Investigación de enfermedades cardiovasculares

El papel del compuesto en la regulación de la expresión genética a través de la inhibición de bromodominios también puede aplicarse a las enfermedades cardiovasculares. Al influir en la expresión de genes implicados en la función y la patología del corazón, this compound puede contribuir al desarrollo de nuevos tratamientos para las enfermedades cardíacas .

Virología

En virología, this compound puede utilizarse para estudiar la interacción entre las proteínas virales y la cromatina de las células huésped. Algunos virus aprovechan los bromodominios del huésped para facilitar su replicación. La inhibición de estas interacciones puede proporcionar información sobre los ciclos de vida virales y conducir al desarrollo de terapias antivirales .

Desarrollo y cribado de fármacos

This compound sirve como una herramienta útil en los procesos de desarrollo y cribado de fármacos. Su capacidad para inhibir los bromodominios lo convierte en un candidato para ensayos de cribado de alto rendimiento destinados a descubrir nuevos agentes terapéuticos que se dirijan a los reguladores epigenéticos .

Investigación de biología molecular

En biología molecular, this compound puede utilizarse para diseccionar los mecanismos de la regulación genética y la dinámica de la cromatina. Al inhibir bromodominios específicos, los investigadores pueden estudiar los efectos en la regulación transcripcional y la remodelación de la cromatina, proporcionando una comprensión más profunda de los procesos celulares .

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been found to exhibit diverse biological activities . For instance, imidazole-containing compounds have shown a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

For example, imidazole-containing compounds have been found to modulate a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Propiedades

IUPAC Name |

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-8-12(20-17-15-8)13(19)14-7-10-9-5-3-4-6-11(9)18(2)16-10/h3-7H2,1-2H3,(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZCFECPKCSBIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

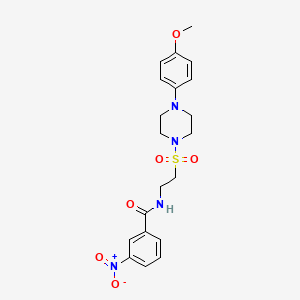

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

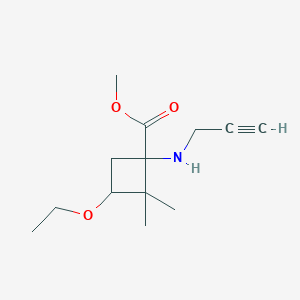

![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)